1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has shown that derivatives of pyrazole sulfonamide have been synthesized and evaluated for their antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed with significant antibacterial activities against various bacterial strains. These studies highlight the potential of pyrazole sulfonamide derivatives as antibacterial agents, demonstrating their utility in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013; El‐Emary, Al-muaikel, & Moustafa, 2002).
Anti-Inflammatory and Analgesic Activities
A series of celecoxib derivatives, including pyrazole sulfonamides, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promise in various biological activities, highlighting the diverse therapeutic potential of pyrazole sulfonamide-based compounds (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Pyrazole-based sulfonamides have been investigated for their inhibitory activity against human carbonic anhydrase isozymes. These studies suggest the potential application of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma and certain neurological disorders (Büyükkıdan et al., 2017).
Anticancer Activities
Pyrazole sulfonamide derivatives have also been synthesized and tested for their antiproliferative activities against various cancer cell lines. These studies indicate the potential of pyrazole sulfonamides in cancer therapy, offering new avenues for the development of anticancer drugs (Mert et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of chemical and biological properties .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to neuronal damage .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells or organisms .
Biochemical Analysis
Biochemical Properties
Compounds with a 1,2,3-triazole ring are known to bind to the iron in the heme moiety of CYP-450 enzymes . This interaction can influence the activity of these enzymes and potentially alter various biochemical processes.
Cellular Effects
Compounds with similar structures have been shown to interact with various types of cells and cellular processes .
Molecular Mechanism
It is known that 1,2,3-triazole derivatives can be synthesized via a copper (I)-catalyzed alkyne–azide cycloaddition reaction . This suggests that the compound may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The compound was synthesized as a colorless amorphous solid in a yield of 76% , suggesting that it may have good stability for use in laboratory experiments.
Metabolic Pathways
Compounds with a 1,2,3-triazole ring are known to interact with various enzymes and cofactors .
Transport and Distribution
The presence of the 1,2,3-triazole ring suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
The presence of the 1,2,3-triazole ring suggests that it may be directed to specific compartments or organelles based on its chemical structure .
Properties
IUPAC Name |
1-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-10-13(9-17-19)23(21,22)18-14(11-20-15-7-8-16-20)12-5-3-2-4-6-12/h2-10,14,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSGSNOSFUUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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